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Introduction

(R)-selisistat, also known as EX-527, is a potent, cell-permeable, and highly selective inhibitor
of Sirtuin 1 (SIRT1).[1][2] SIRT1 is a NAD+-dependent histone deacetylase that plays a crucial
role in a variety of cellular processes, including cell growth, proliferation, differentiation, and cell
death.[2] In many cancers, SIRT1 is overexpressed and contributes to tumor progression and
chemoresistance by deacetylating and inactivating tumor suppressor proteins. (R)-selisistat's
ability to specifically inhibit SIRT1 makes it a valuable tool for cancer research and a potential
therapeutic agent.[3]

Mechanism of Action

SIRT1 promotes cancer cell survival by deacetylating and thereby inactivating key tumor
suppressor proteins, such as p53. Deacetylated p53 is targeted for degradation, preventing it
from initiating apoptosis in response to cellular stress or DNA damage.

(R)-selisistat functions by inhibiting the deacetylase activity of SIRT1. This inhibition leads to
the hyperacetylation of SIRT1 substrates, including p53 at lysine 382. Acetylated p53 is
stabilized and transcriptionally active, allowing it to induce the expression of pro-apoptotic
genes, leading to cell cycle arrest and apoptosis in cancer cells. Studies have also shown that
SIRT1 inhibition can suppress cell migration and enhance the efficacy of chemotherapeutic
agents like paclitaxel.
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Caption: Mechanism of (R)-selisistat Action.

Data on Anti-Cancer Activity

(R)-selisistat has demonstrated cytotoxic and anti-proliferative effects across a range of
cancer cell lines, both as a single agent and in combination with other anti-cancer drugs.

Table 1: Single-Agent IC50 Values of (R)-selisistat in
Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (pM) Assay Duration (h)
MCF-7 Breast (Luminal A) 85.26 + 9.20 96

MCF-7 Breast (Luminal A) 25.30 72

T47D Breast (Luminal A) 50.75 96

MDA-MB-231 Breast (Triple-Neg) 50.89 96

MDA-MB-468 Breast (Triple-Neg) 49.04 96

BT-549 Breast (Triple-Neg) 49.86 96

A549 Lung 29 48

HCT-116 Colon 37 Not Specified

Table 2: Observed Effects of (R)-selisistat in Cancer Cell

Lines
Cancer Type Cell Lines Observed Effects

Inhibition of proliferation,
MCF7, T47D, MDA-MB-231, _ . _
Breast Cancer induction of apoptosis, cell
MDA-MB-468, BT-549
cycle arrest.

Synergistic/additive anti-cancer

effects when combined with

paclitaxel.
Induction of apoptosis via
Glioma Not Specified activation of the p53 signaling
pathway.
Cervical Cancer Not Specified Suppression of cell migration.
Increased chemosensitivity to
Lung Cancer H460-R ] )
cisplatin.
_ Enhanced sensitivity to
Pancreatic Cancer PANC-1

chemotherapy.
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Experimental Protocols
General Guidelines for Preparing (R)-selisistat Stock
Solution

(R)-selisistat (EX-527) is typically supplied as a powder.

To prepare a stock solution, dissolve the powder in a suitable solvent such as Dimethyl
Sulfoxide (DMSO) to a concentration of 10-20 mM.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the stock solution at -20°C or -80°C, protected from light.

When preparing working concentrations for cell culture experiments, dilute the stock solution
in the appropriate culture medium. Ensure the final DMSO concentration in the medium is
low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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